molecular formula C12H8BrClS B1331366 (4-Bromophenyl)(4-chlorophenyl)sulfane CAS No. 24535-57-7

(4-Bromophenyl)(4-chlorophenyl)sulfane

Cat. No. B1331366
CAS RN: 24535-57-7
M. Wt: 299.61 g/mol
InChI Key: BXTYODSDEPRLLJ-UHFFFAOYSA-N
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Description

4-Bromophenyl)(4-chlorophenyl)sulfane (BCP) is an organosulfur compound that has been studied for its potential applications in scientific research. BCP is a heterocyclic compound composed of a benzene ring with a sulfur atom in the center and bromine and chlorine substituents on the ring. BCP has been investigated for its use in a variety of fields, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

High Refractive Index Materials

(4-Bromophenyl)(4-chlorophenyl)sulfane derivatives have been utilized in the synthesis of transparent polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities and are transparent and colorless, making them suitable for applications in optoelectronics and advanced photonics (Tapaswi et al., 2015).

Crystal Structure Studies

Compounds containing (4-Bromophenyl)(4-chlorophenyl)sulfane have been investigated for their crystal structures, providing insights into molecular arrangements and bonding. For example, the study of crystalline structures of 2-(3'-Bromoanilino-5-[5'-amino-1'-(4''-chlorophenyl)-1',2',3'-triazol-4'-yl]-1,3,4-thiodiazole has contributed to a deeper understanding of molecular interactions and geometries (Zhang et al., 1996).

Optoelectronic Properties

Derivatives of (4-Bromophenyl)(4-chlorophenyl)sulfane have been explored for their optoelectronic and charge transport properties. These properties are crucial in the development of semiconductor devices and understanding the intra- and inter-molecular charge transport mechanisms (Shkir et al., 2019).

Bioremediation Studies

Some studies have focused on the anaerobic degradation of halogenated phenols, including derivatives of (4-Bromophenyl)(4-chlorophenyl)sulfane, by sulfate-reducing consortia. This research is significant in the context of environmental bioremediation and understanding the microbial processes involved in breaking down pollutants (Häggblom & Young, 1995).

Radiation Protection Research

Certain compounds containing (4-Bromophenyl)(4-chlorophenyl)sulfane have been studied for their potential in radiation protection. This research is particularly relevant in medical oncology and nuclear medicine for developing protective materials against photon and particle radiations (Yılmaz et al., 2020).

Molecular Electronics

The electrochemical functionalization of nanotube films using aryldiazonium salts, including those with (4-Bromophenyl)(4-chlorophenyl)sulfane derivatives, has been investigated. This research is pivotal in the field of molecular electronics, particularly in the development of nanoscale electronic components (Marcoux et al., 2004).

Coordination Chemistry

Research on coordination chemistry involving (4-Bromophenyl)(4-chlorophenyl)sulfane derivatives has led to the development of cationic palladium complexes. These complexes have applications in catalysis, particularly in the vinyl-addition polymerization of norbornene (Siedle et al., 2007).

Magnetic Properties

Studies on the magnetic properties of certain radicals, including those containing (4-Bromophenyl)(4-chlorophenyl)sulfane, have provided insights into intermolecular interactions and potential applications in magnetic materials (Mukai et al., 1993).

Polymer Science

The electronic transport mechanism in thin films of poly(azomethine sulfone)s, derived from (4-Bromophenyl)(4-chlorophenyl)sulfane, has been explored. This research contributes to the understanding of semiconducting properties and correlations between chemical structure and electronic properties in polymers (Rusu et al., 2007).

properties

IUPAC Name

1-bromo-4-(4-chlorophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTYODSDEPRLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295148
Record name 1-bromo-4-[(4-chlorophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(4-chlorophenyl)sulfane

CAS RN

24535-57-7
Record name 24535-57-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-4-[(4-chlorophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Bhowmik, M Yadav, RA Fernandes - Organic & Biomolecular …, 2020 - pubs.rsc.org
A NiCl2/2,2′-bipyridine-catalyzed cross-coupling of thiophenols with arylboronic acids has been developed for the synthesis of symmetric and unsymmetric diarylsulfides at room …
Number of citations: 23 pubs.rsc.org

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